Methyl 2,4-dimethoxybenzoate

Übersicht

Beschreibung

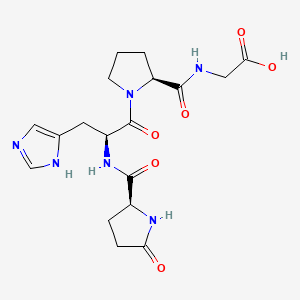

Methyl 2,4-dimethoxybenzoate is a chemical compound used in the synthesis of 1,5-diaryl-1,3,5-pentanetriones . It has the highest antifeedant index, making it a good candidate for practical applications to protect planted seedlings in the field .

Synthesis Analysis

Methyl 2,4-dimethoxybenzoate is used in the synthesis of 1,5-diaryl-1,3,5-pentanetriones . The synthesis involves a reaction with lithium hexamethyldisilazane in tetrahydrofuran at -78 to -10℃ for 2 hours under an inert atmosphere . This is followed by a reaction with N,N,N,N,-tetramethylethylenediamine in tetrahydrofuran for 24 hours under an inert atmosphere at reflux .Molecular Structure Analysis

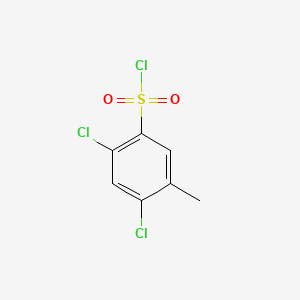

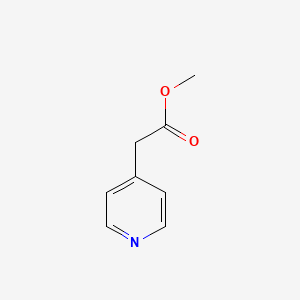

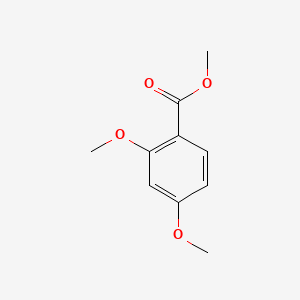

The molecular formula of Methyl 2,4-dimethoxybenzoate is C10H12O4 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

Methyl 2,4-dimethoxybenzoate has a molecular weight of 196.1999 . Its density is 1.1±0.1 g/cm3, boiling point is 303.6±22.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Antifeedant for Pine Weevil

Methyl 2,4-dimethoxybenzoate: has been identified as a highly effective antifeedant against the pine weevil, Hylobius abietis, a significant pest of planted conifer seedlings. It exhibits a high antifeedant index, making it a prime candidate for protecting seedlings in the field .

Synthesis of 1,5-Diaryl-1,3,5-pentanetriones

This compound is utilized in the synthesis of 1,5-diaryl-1,3,5-pentanetriones , which are important intermediates in organic synthesis. These pentanetriones have potential applications in creating various pharmaceuticals and fine chemicals .

Organic Building Blocks

As an organic building block, Methyl 2,4-dimethoxybenzoate is used in the construction of more complex molecules. Its structure allows for modifications that can lead to the development of new compounds with desired properties for research and industrial applications .

Molecular Modeling and Simulation

In computational chemistry, this compound’s data is used in molecular modeling and simulations to predict interactions and behavior at the molecular level. Programs like Amber and GROMACS utilize such data for visualizations that aid in understanding molecular dynamics .

Chemical Ecology

In the field of chemical ecology, Methyl 2,4-dimethoxybenzoate serves as a model compound to study the structure-activity relationships of benzoic acid derivatives. This research helps in understanding how chemical compounds affect ecological interactions and behaviors .

Protective Agent for Forestry

Due to its antifeedant properties, Methyl 2,4-dimethoxybenzoate is explored as a protective agent to safeguard young forest trees from pests, offering an alternative to traditional insecticides. This application is particularly relevant in regions striving to reduce insecticide usage .

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 2,4-dimethoxybenzoate is a complex organic compound with a molecular weight of 196.1999 Similar methoxylated aromatic compounds (macs) are known to interact with various enzymes and proteins in biological systems .

Mode of Action

It’s known that methoxylated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution reactions . In these reactions, the oxygen atom can act as a nucleophile, competing with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Methoxylated aromatic compounds are known to be involved in various biochemical pathways, particularly those related to the degradation of lignin, a complex organic polymer present in the cell walls of many plants .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may be absorbed and distributed in the body following ingestion or exposure .

Result of Action

It’s known that methoxylated aromatic compounds can have various biological effects, including acting as antifeedants, protecting planted seedlings in the field .

Eigenschaften

IUPAC Name |

methyl 2,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-4-5-8(10(11)14-3)9(6-7)13-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIJFZWLGPEYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175839 | |

| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2150-41-6 | |

| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,4-dimethoxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Methyl 2,4-dimethoxybenzoate formed during the methylation of resorcinol with Dimethyl carbonate?

A1: Methyl 2,4-dimethoxybenzoate is formed as a byproduct during the methylation of Resorcinol (1,3-dihydroxybenzene) with Dimethyl carbonate (DMC) in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst []. The reaction typically yields a mixture of 1,3-Dimethoxybenzene and Methyl 2,4-dimethoxybenzoate. This unusual reactivity of Resorcinol, where the phenyl ring undergoes methylation alongside the hydroxyl groups, is attributed to the combined activating effect of the two ortho/para directing hydroxyl groups, making the ring more susceptible to electrophilic attack by DMC [].

Q2: Are there any known biological activities or applications of Methyl 2,4-dimethoxybenzoate or similar compounds?

A2: While the provided articles [, ] do not directly investigate the biological activities of Methyl 2,4-dimethoxybenzoate, they offer insights into the potential of structurally similar benzoic acid derivatives. For instance, research has explored the structure-activity relationship of benzoic acid derivatives as antifeedants against the Pine Weevil (Hylobius abietis) []. Though the specific activity of Methyl 2,4-dimethoxybenzoate is not mentioned, the study highlights the potential for such compounds to influence biological processes, prompting further research into their specific properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.